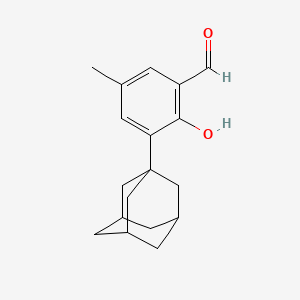

![molecular formula C24H22N2O5S B2967217 2-(4-(吗啉磺酰基)苯乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 838898-11-6](/img/structure/B2967217.png)

2-(4-(吗啉磺酰基)苯乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs .

Synthesis Analysis

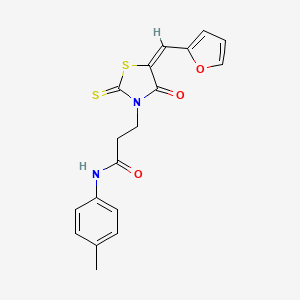

The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some methods have already been implemented via semi-synthesis or total synthesis . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .Molecular Structure Analysis

Isoquinolines are structurally complex heterocyclic compounds . They are characterized by a wide range of biological activities due to their diverse structures .This stimulated the development of new efficient processes for isoquinoline and its derivatives characterized by easier operation, milder conditions, and higher yields .

Physical And Chemical Properties Analysis

Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . It is classified as a weak base . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .科学研究应用

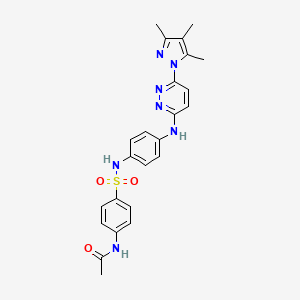

细胞周期蛋白依赖性激酶抑制剂

Tsou 等人 (2009 年) 的一项研究探索了异喹啉-1,3-二酮衍生物作为细胞周期蛋白依赖性激酶 4 (CDK4) 的有效且选择性抑制剂,表明它们作为抗肿瘤剂的潜力。发现这些化合物选择性地抑制 CDK4 而非 CDK1 和 CDK2,为癌症治疗研究显示出希望。该研究阐述了这些抑制剂的构效关系 (SAR)、代谢稳定性和结合效力,为开发新的抗肿瘤药物提供了宝贵的见解 (Tsou 等人,2009)。

电子亲和力和 π-π 堆积

Zhou 等人 (2022 年) 报告了设计和合成了具有高电子亲和值苯并[de]异喹啉-1,3-二酮缩合不对称氮杂蒽。这些化合物显示出强烈的 π-π 堆积相互作用,这对于电子材料至关重要。他们的研究有助于理解这些分子的结构特征如何影响其电子接受能力和堆积排列,这与新型电子材料的开发相关 (Zhou 等人,2022)。

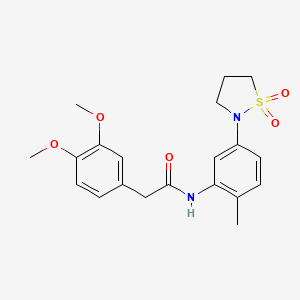

溶剂化和凝胶形成

Singh 和 Baruah (2008 年) 的研究强调了溶剂化在控制苯并[de]异喹啉-1,3-二酮衍生物的反应路径和凝胶形成中的作用。他们的工作展示了不同的溶剂如何影响缩合反应和化合物的最终物理性质,例如凝胶形成。这项研究对于材料科学具有重要意义,尤其是在通过受控合成来创建具有特定性质的材料的背景下 (Singh 和 Baruah,2008)。

发光特性

Gan 等人 (2003 年) 合成了新型哌嗪取代的萘酰亚胺模型化合物,包括 2-(2-羟乙基)-6-(吗啉-4-基)-1H-苯并[de]异喹啉-1,3(2H)-二酮衍生物,并研究了它们的发光特性。研究发现这些化合物表现出的荧光量子产率是 pH 探针的特征,使其在传感应用中具有潜在的用途。研究这些化合物中的光致电子转移 (PET) 过程可以促进用于生物和环境监测的荧光探针的开发 (Gan 等人,2003)。

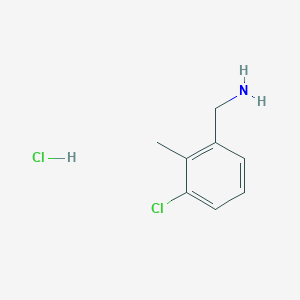

抗病毒活性

对苯并[de]异喹啉-二酮的抗病毒活性的研究表明,5-硝基-2-(2-二甲氨基乙基)-苯并[de]异喹啉-1,3-二酮等衍生物对单纯疱疹病毒和痘苗病毒表现出抑制作用,表明它们作为抗病毒剂的潜力。这一研究方向为发现可以对抗各种病毒感染的新型抗病毒化合物做出了贡献 (GARCIA-GANCEDO 等人,1979)。

未来方向

属性

IUPAC Name |

2-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c27-23-20-5-1-3-18-4-2-6-21(22(18)20)24(28)26(23)12-11-17-7-9-19(10-8-17)32(29,30)25-13-15-31-16-14-25/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJJPXBJLNOPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)

![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)